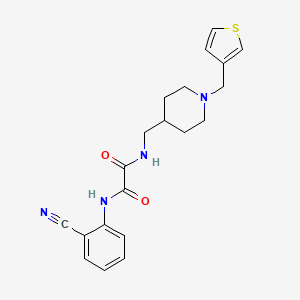

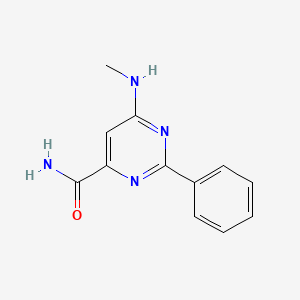

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” likely belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, analogous to benzene and pyridine, and consists of two nitrogen atoms at positions 1 and 3, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .

Chemical Reactions Analysis

The chemical reactions involving “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would depend on its specific structure and the conditions under which the reactions occur. For instance, ketamine analogues, which have a similar structure, undergo various reactions depending on the substituents on the benzene ring and amine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Pyrrolidin-2-one Derivatives in Pharmacological Agents

The structural analogs of piracetam based on the pyrrolidin-2-one pharmacophore, including (R)-phenylpiracetam and its methyl derivative, have shown promise as effective pharmacological agents. These compounds are primarily investigated for their potential to facilitate memory processes and alleviate cognitive impairments associated with various conditions such as head traumas, stroke, age, and age-related pathologies. The review highlights the significance of stereochemistry, emphasizing the relationship between the configuration of stereocenters and the biological properties of the enantiomers. The pharmacological testing of individual enantiomers suggests that specific stereoisomers may possess superior pharmacological profiles, advocating for the selection and purification of the most effective stereoisomer for drug development (Veinberg et al., 2015).

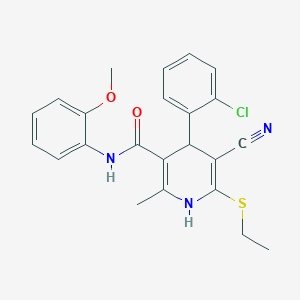

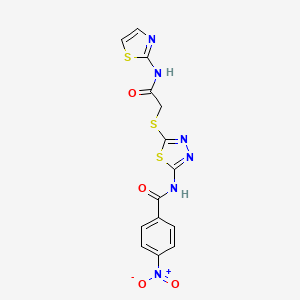

Pyranopyrimidine Scaffolds in Medicinal and Pharmaceutical Industries

Pyranopyrimidine scaffolds, particularly 5H-pyrano[2,3-d]pyrimidines, have been identified as crucial precursors for the medicinal and pharmaceutical industries. These scaffolds are extensively studied due to their broad synthetic applications and bioavailability. The synthesis of various derivatives of these scaffolds involves diverse catalysts such as organocatalysts, metal catalysts, and nanocatalysts. The review discusses the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the potential of these catalysts to aid in the development of lead molecules for therapeutic applications (Parmar et al., 2023).

Formation and Fate of PhIP

PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a compound that forms through the interaction of phenylacetaldehyde with creati(ni)ne, involving formaldehyde and ammonia. The review examines the role of lipids and carbohydrates in the formation and fate of PhIP, indicating that both can contribute to the chemistry involved in food processing and storage. This comprehensive review elucidates the complex pathways involved in PhIP formation, highlighting the intricate interplay between different food components and the potential implications for food safety and chemistry (Zamora & Hidalgo, 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(methylamino)-2-phenylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-14-10-7-9(11(13)17)15-12(16-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSOGBIWUIWFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylamino)-2-phenylpyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2440634.png)

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)

![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2440641.png)